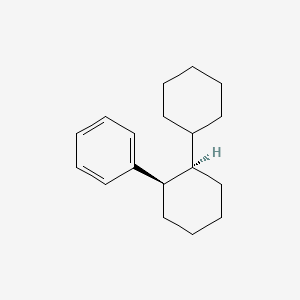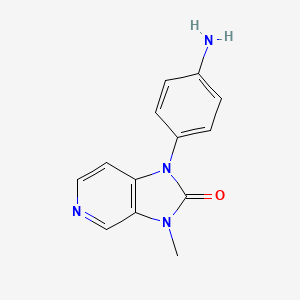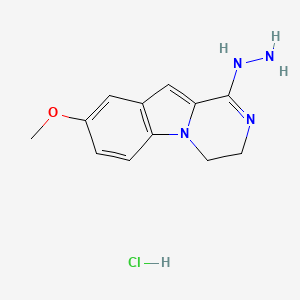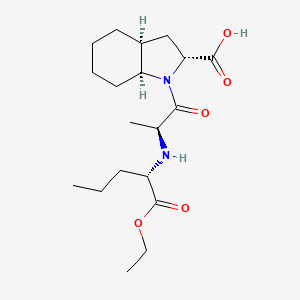
2-epi-Perindopril, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-epi-Perindopril, (2R)-, is an epimer of the antihypertensive drug perindopril. Perindopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, and stable coronary artery disease . The (2R)-2-epi-Perindopril isomer is almost inactive compared to its parent compound .
Méthodes De Préparation
The synthesis of 2-epi-Perindopril, (2R)-, involves the epimerization of perindopril. This process typically includes the use of specific reagents and conditions to achieve the desired stereochemistry.
Analyse Des Réactions Chimiques
2-epi-Perindopril, (2R)-, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-epi-Perindopril, (2R)-, has several scientific research applications, including:
Chemistry: It is used to study the stereochemistry and epimerization processes of ACE inhibitors.
Biology: It is used in research to understand the biological activity and metabolism of ACE inhibitors.
Medicine: It is used to investigate the pharmacokinetics and pharmacodynamics of perindopril and its epimers.
Industry: It is used in the development and testing of new antihypertensive drugs.
Mécanisme D'action
The mechanism of action of 2-epi-Perindopril, (2R)-, involves its interaction with the angiotensin-converting enzyme (ACE). due to its almost inactive nature, it does not significantly inhibit ACE or affect the renin-angiotensin-aldosterone system (RAAS) like perindopril does. The molecular targets and pathways involved are similar to those of perindopril but with reduced efficacy .
Comparaison Avec Des Composés Similaires
2-epi-Perindopril, (2R)-, can be compared with other similar compounds, such as:
Perindopril: The parent compound, which is a potent ACE inhibitor.
2,2’-di-epi-Perindopril: Another epimer of perindopril with reduced activity.
Perindoprilat: The active metabolite of perindopril, which has a higher affinity for ACE
The uniqueness of 2-epi-Perindopril, (2R)-, lies in its specific stereochemistry and its role in studying the effects of epimerization on the activity of ACE inhibitors.
Propriétés
Numéro CAS |
145513-38-8 |
|---|---|
Formule moléculaire |
C19H32N2O5 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16+/m0/s1 |
Clé InChI |
IPVQLZZIHOAWMC-UVPYHEFZSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |
SMILES canonique |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




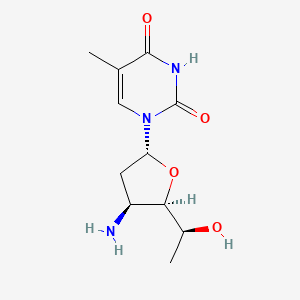
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
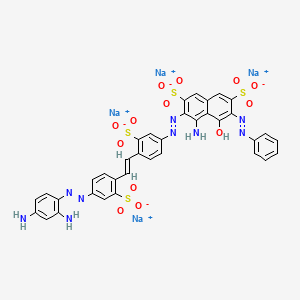
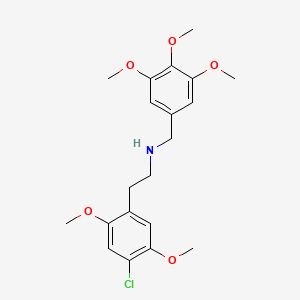
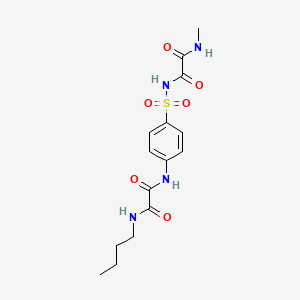

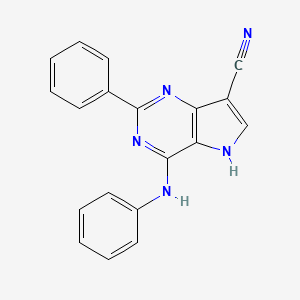
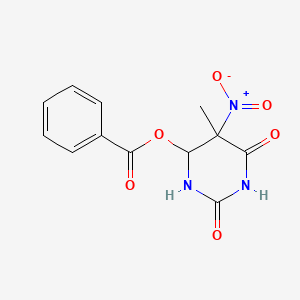
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)
